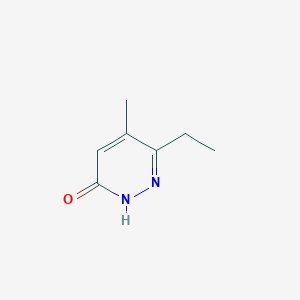

6-Ethyl-5-methyl-2,3-dihydropyridazin-3-one

Description

Properties

IUPAC Name |

3-ethyl-4-methyl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-3-6-5(2)4-7(10)9-8-6/h4H,3H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOWLRIXPJZXVQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NNC(=O)C=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Domino Hydrohydrazination and Condensation

A novel method reported involves reacting phenylhydrazine with an alkyne-containing acid (e.g., 4-pentynoic acid) in the presence of zinc chloride (ZnCl2). This one-pot domino process yields dihydropyridazin-3(2H)-ones with moderate to good yields. Although this example uses phenyl substituents, the method is adaptable to alkyl-substituted analogs such as ethyl and methyl groups by selecting appropriate starting materials.

Multicomponent Synthesis Using Ionic Liquid Catalysts

Ultrasound-promoted multicomponent reactions using arenes, cyclic anhydrides, and arylhydrazines in the presence of recyclable ionic liquid catalysts like 1-butyl-3-methylimidazolium bromochloroaluminate ([bmim]Br-AlCl3) have been demonstrated to efficiently produce pyridazinones. This method is notable for its high yields and short reaction times, and can be adapted for alkyl-substituted pyridazinones by choosing suitable hydrazine and acid components.

Friedel-Crafts Acylation Followed by Hydrazine Cyclization

A classical approach involves:

- Friedel-Crafts acylation of benzene derivatives with succinic anhydride to yield β-benzoyl propionic acid derivatives.

- Cyclization of these keto acids with hydrazine hydrate to form the pyridazinone ring.

This method was successfully applied to synthesize 6-phenyl-4,5-dihydropyridazin-3(2H)-one derivatives and can be modified for alkyl-substituted analogs such as 6-ethyl-5-methyl derivatives by altering the starting acid or ketone.

Detailed Experimental Procedure Example (Adapted for Alkyl Substituents)

| Step | Reagents & Conditions | Description | Yield & Characterization |

|---|---|---|---|

| 1. Friedel-Crafts Acylation | Benzene or substituted benzene + Succinic anhydride, AlCl3 catalyst, reflux | Formation of β-substituted benzoyl propionic acid | ~70% yield; characterized by IR (OH, C=O) and NMR |

| 2. Cyclization | β-substituted benzoyl propionic acid + Hydrazine hydrate, sodium acetate, reflux in methanol | Formation of 6-substituted-4,5-dihydropyridazin-3(2H)-one | ~80% yield; IR (NH, C=O), 1H NMR confirms structure |

| 3. Alkylation (if needed) | Appropriate alkyl halide + pyridazinone, K2CO3, DMF, 40-50°C | Introduction of ethyl and methyl groups at desired positions | Yields vary (55-80%) depending on substituents and conditions |

Note: For 6-ethyl-5-methyl substitution, starting materials should be selected to incorporate ethyl and methyl groups either before or during ring formation.

Research Findings and Analytical Data

Spectroscopic Characterization: IR spectra show characteristic bands for carbonyl (C=O) groups around 1670–1700 cm⁻¹ and NH stretching near 3300 cm⁻¹. 1H NMR spectra typically exhibit multiplets for methylene (CH2) protons in the 2.0–3.0 ppm range and aromatic or alkyl protons in the 0.9–7.5 ppm range depending on substitution.

Reaction Yields: Reported yields for pyridazinone derivatives range from moderate to high (55–80%), influenced by reaction conditions and substituent nature.

Catalyst Efficiency: Use of ionic liquid catalysts and zinc chloride improves reaction rates and yields while allowing milder reaction conditions and recyclability.

Summary Table of Preparation Methods

| Method | Starting Materials | Catalyst/Conditions | Advantages | Yield Range | Applicability to 6-Ethyl-5-methyl Derivative |

|---|---|---|---|---|---|

| Domino Hydrohydrazination & Condensation | Phenylhydrazine + Alkynoic acid | ZnCl2, one-pot, moderate temp | One-pot, moderate to good yield | Moderate to good | Adaptable by changing alkynoic acid to ethyl/methyl substituted acids |

| Multicomponent Reaction | Arenes + cyclic anhydrides + arylhydrazines | Ultrasound, ionic liquid catalyst ([bmim]Br-AlCl3) | High yield, short time, recyclable catalyst | High (up to 90%) | Adaptable with alkyl-substituted reactants |

| Friedel-Crafts Acylation + Hydrazine Cyclization | Benzene derivatives + succinic anhydride | AlCl3, reflux; then hydrazine hydrate, reflux | Classical, well-established | Moderate to high (70-80%) | Modifiable for ethyl/methyl substituents |

Chemical Reactions Analysis

Types of Reactions: 6-Ethyl-5-methyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Substitution: Nucleophilic substitution reactions can occur at the pyridazinone ring, introducing different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophiles like amines, alcohols, and halides can be used in substitution reactions, often requiring catalysts or specific solvents.

Major Products Formed:

Oxidation Products: Various oxo derivatives depending on the degree of oxidation.

Reduction Products: Reduced analogs with different functional groups.

Substitution Products: Derivatives with substituted functional groups at different positions on the pyridazinone ring.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

Research indicates that 6-Ethyl-5-methyl-2,3-dihydropyridazin-3-one exhibits significant pharmacological properties. It has been investigated for its potential as an inhibitor of phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory diseases. Inhibition of PDE4 can lead to increased levels of cyclic adenosine monophosphate (cAMP), which plays a crucial role in regulating inflammatory responses . This makes the compound a candidate for treating conditions such as asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis .

Antimicrobial Activity

The compound has also shown promise in antimicrobial studies. Various derivatives of pyridazinone compounds have demonstrated antibacterial and antifungal activities, suggesting that this compound could be effective against a range of pathogens . This potential is particularly relevant in the context of increasing antibiotic resistance.

Biological Research

Anticancer Properties

In recent studies, compounds similar to this compound have been evaluated for their anticancer activity. These compounds often interact with specific biological pathways involved in cell proliferation and apoptosis. For instance, the structural modifications in pyridazinone derivatives have been linked to enhanced anticancer effects by targeting cancer cell metabolism and survival pathways .

Neuroprotective Effects

Emerging research suggests that certain pyridazinone derivatives may exhibit neuroprotective effects. The modulation of oxidative stress responses through enzyme interactions is a key area of investigation. This property could be beneficial in developing treatments for neurodegenerative diseases.

Industrial Applications

Chemical Synthesis

this compound serves as a valuable building block in organic synthesis. Its unique structure allows chemists to create more complex molecules that can be used in pharmaceuticals and agrochemicals. The versatility of this compound makes it an attractive option for synthetic chemists looking to develop novel compounds with specific biological activities.

Case Studies

Mechanism of Action

The mechanism by which 6-ethyl-5-methyl-2,3-dihydropyridazin-3-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound's activity can involve pathways related to cell signaling, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural analogs and their distinguishing features:

*Calculated based on molecular formula C₇H₁₀N₂O.

Key Observations:

- Aromatic/Electron-Withdrawing Groups: Compounds such as 6-(benzimidazol-2-yl) and 4,5-dichloro derivatives exhibit stronger intermolecular interactions (e.g., hydrogen bonding, halogen bonding) that influence crystal packing and stability . Methoxy Groups: The methoxy-substituted analog (6-(4-methoxyphenyl)) demonstrates how electron-donating groups can alter the electronic profile of the pyridazinone ring, affecting reactivity and binding affinity .

Crystallographic and Geometric Comparisons

- Planarity : The benzimidazole-substituted analog exhibits near-planar geometry (interplanar angle: 3.69°), a feature critical for π-π stacking in crystal lattices. In contrast, bulkier substituents (e.g., DMF in the same compound) introduce slight deviations (interplanar angle: 9.29°) .

- Hydrogen Bonding : Analogs with polar substituents (e.g., benzimidazole) form robust N–H···O hydrogen bonds, enhancing thermal stability and crystallinity. The target compound’s alkyl groups may limit such interactions, favoring amorphous solid forms.

Biological Activity

6-Ethyl-5-methyl-2,3-dihydropyridazin-3-one is a heterocyclic compound that has garnered interest due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H10N2O. Its structure features a pyridazine ring with ethyl and methyl substituents, which influence its reactivity and biological interactions.

Biological Activity

Research indicates that this compound exhibits various biological activities:

1. Antimicrobial Activity

Studies have shown that compounds in the pyridazine family can possess antimicrobial properties. The mechanism often involves the inhibition of bacterial enzymes or disruption of cell membrane integrity, making them potential candidates for developing new antibiotics.

2. Anticancer Properties

Recent investigations have highlighted the anticancer potential of this compound. For instance, its structural analogs have been found to selectively inhibit certain phosphodiesterases (PDEs), which play a crucial role in cancer cell signaling pathways. The selective inhibition of PDE3A has been linked to inducing apoptosis in cancer cells, particularly in models such as SK-MEL-3 xenografts .

| Study | Target | Effect | Reference |

|---|---|---|---|

| Study A | PDE3A | Induces apoptosis in cancer cells | |

| Study B | Bacterial enzymes | Inhibition observed |

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Inhibition of Enzymes : The compound may inhibit key enzymes involved in cellular processes, leading to reduced proliferation of cancer cells.

- Disruption of Signaling Pathways : By modulating signaling pathways associated with cell survival and apoptosis, it can induce cell death in malignant cells.

Case Studies

Several case studies have documented the effectiveness of this compound and its analogs:

- Cancer Cell Lines : In vitro studies demonstrated that this compound selectively killed cancer cells with elevated PDE3A expression while sparing normal cells .

- In Vivo Models : In animal models, treatment with derivatives of this compound showed significant tumor reduction without severe side effects, indicating a favorable therapeutic index .

Q & A

Q. What are the optimal synthetic routes for 6-ethyl-5-methyl-2,3-dihydropyridazin-3-one, and how can reaction conditions be standardized for reproducibility?

Methodological Answer: The synthesis of pyridazinone derivatives typically involves cyclization reactions using substituted hydrazines and diketones. For this compound, a two-step approach is recommended:

Precursor Preparation : React ethyl acetoacetate with methylhydrazine under acidic conditions to form the hydrazone intermediate.

Cyclization : Use a base (e.g., KOH in dioxane/water) to facilitate ring closure at 80–90°C for 6–8 hours .

Key parameters for reproducibility:

- Maintain stoichiometric ratios (1:1.2 for hydrazine:ketoester).

- Monitor pH during cyclization (optimal pH 10–11).

- Purify via recrystallization in ethanol/water (70:30 v/v) to achieve >95% purity.

Q. How can the solubility of this compound in pharmaceutical solvents be systematically evaluated?

Methodological Answer: Use the shake-flask method combined with HPLC quantification:

Prepare saturated solutions in solvents (e.g., DMSO, ethanol, PEG-400) at 25°C and 37°C.

Agitate for 24 hours, filter, and analyze supernatant via HPLC (C18 column, mobile phase: acetonitrile/0.1% phosphoric acid 60:40).

Validate results using differential scanning calorimetry (DSC) to detect polymorphic transitions that may affect solubility .

Report solubility in mol/L and mg/mL, noting temperature-dependent variations.

Advanced Research Questions

Q. What strategies resolve contradictions in reported pharmacological activities of this compound derivatives?

Methodological Answer: Discrepancies in bioactivity data often arise from structural analogs or impurities. To address this:

- Structural Confirmation : Use 2D NMR (e.g., HSQC, HMBC) to verify substituent positions, as even minor regioisomers (e.g., 5-ethyl-6-methyl vs. 6-ethyl-5-methyl) can alter activity .

- Purity Profiling : Employ LC-MS with charged aerosol detection (CAD) to identify trace impurities (e.g., N-oxides or hydrolyzed byproducts) that may interfere with assays .

- Standardized Assays : Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and control compounds to normalize results .

Q. How can computational modeling guide the design of this compound analogs with enhanced target selectivity?

Methodological Answer: A multi-step in silico workflow is recommended:

Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or EGFR). Prioritize analogs with binding energies ≤−8.5 kcal/mol.

MD Simulations : Run 100-ns molecular dynamics (GROMACS) to assess stability of ligand-receptor complexes.

ADMET Prediction : Apply QikProp to predict permeability (Caco-2 > 50 nm/s) and toxicity (LD50 > 300 mg/kg).

Synthetic Prioritization : Select candidates with >30% improved docking scores vs. the parent compound for synthesis .

Q. What analytical methods validate the stability of this compound under accelerated degradation conditions?

Methodological Answer: Follow ICH Q1A(R2) guidelines for forced degradation:

- Acidic/Base Hydrolysis : Reflux in 0.1M HCl/NaOH (70°C, 48 hours).

- Oxidative Stress : Treat with 3% H₂O₂ at 25°C for 24 hours.

- Photolysis : Expose to 1.2 million lux-hours UV/Vis light.

Analyze degraded samples via UPLC-PDA (BEH C18 column, 1.7 µm) with gradient elution (0.1% formic acid/acetonitrile). Quantify degradation products using mass-guided purification and NMR for structural elucidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.